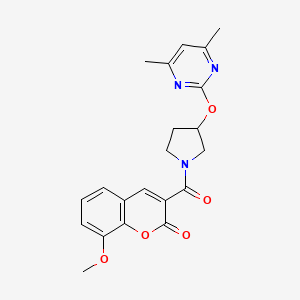![molecular formula C14H16Cl2N2O2 B2656429 N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide CAS No. 2094727-29-2](/img/structure/B2656429.png)
N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide, also known as A-967079, is a selective blocker of the voltage-gated sodium channel Nav1.8. This compound has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain.
Wirkmechanismus
The Nav1.8 sodium channel is expressed primarily in sensory neurons and is involved in the transmission of pain signals. N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide selectively blocks this channel, thereby reducing the transmission of pain signals in the nervous system. This mechanism of action makes this compound a promising candidate for the treatment of chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of pain-related behaviors in animal models of chronic pain. Additionally, this compound has been shown to have a low potential for toxicity, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide is its selectivity for the Nav1.8 sodium channel, which makes it a potentially safer and more effective therapeutic agent for the treatment of chronic pain. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to perform the necessary assays.
Zukünftige Richtungen
There are several potential future directions for the study of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide. One area of research could focus on the development of more potent and selective Nav1.8 sodium channel blockers. Another potential direction could be the investigation of the use of this compound in combination with other medications for the treatment of chronic pain. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of other conditions, such as epilepsy or neuropathic pain.
Synthesemethoden
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide involves several steps, including the reaction of 2,3-dichlorobenzonitrile with 2,2-dimethyl-3-hydroxypropanal to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to produce the amine, which is subsequently reacted with methyl chloroformate to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide has been studied extensively for its potential use as a therapeutic agent for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with currently available medications. This compound has been shown to selectively block the Nav1.8 sodium channel, which is thought to play a key role in the transmission of pain signals in the nervous system.
Eigenschaften
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-14(2,8-20-3)13(19)18-11(7-17)9-5-4-6-10(15)12(9)16/h4-6,11H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULUSDIGAAIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)
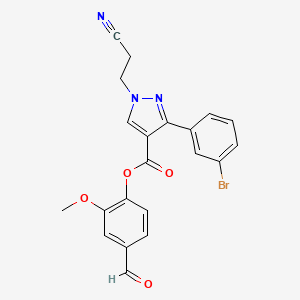

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
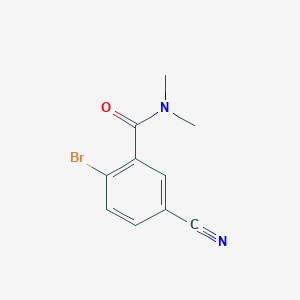




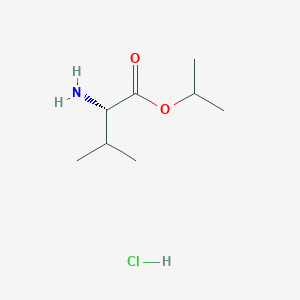
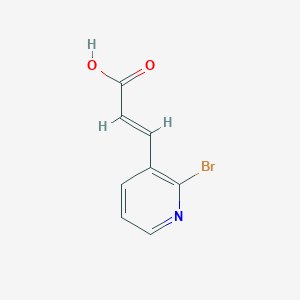
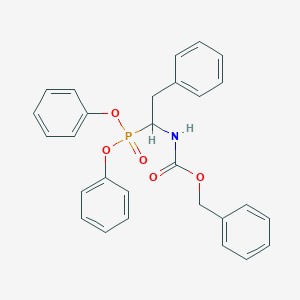
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)
